1-Isopropyl-2-methyl-1H-indole-3-carbaldehyde
CAS No.:
Cat. No.: VC17566356
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO |
|---|---|
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | 2-methyl-1-propan-2-ylindole-3-carbaldehyde |
| Standard InChI | InChI=1S/C13H15NO/c1-9(2)14-10(3)12(8-15)11-6-4-5-7-13(11)14/h4-9H,1-3H3 |
| Standard InChI Key | XARJKCZYKAHMKT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1C(C)C)C=O |
Introduction
Physicochemical Properties
The compound’s molecular architecture confers distinct physicochemical characteristics critical for its reactivity and solubility profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | 2-methyl-1-propan-2-ylindole-3-carbaldehyde |
| Standard InChI | InChI=1S/C13H15NO/c1-9(2)14-10(3)12(8-15)11-6-4-5-7-13(11)14/h4-9H,1-3H3 |
| Canonical SMILES | CC1=C(C2=CC=CC=C2N1C(C)C)C=O |
| Density | Not reported |
| Boiling Point | Not reported |
Synthesis Methods
The synthesis of 1-Isopropyl-2-methyl-1H-indole-3-carbaldehyde involves sequential alkylation and formylation steps, optimized for yield and purity.
N-Alkylation of 2-Methylindole
The initial step involves introducing the isopropyl group to the nitrogen atom of 2-methylindole. This is typically achieved via nucleophilic substitution using isopropyl iodide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction proceeds under inert atmospheric conditions to prevent oxidation of sensitive intermediates:
Vilsmeier-Haack Formylation
Subsequent formylation at the third position employs the Vilsmeier-Haack reaction, a widely used method for introducing aldehyde groups into aromatic systems. The reaction utilizes phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic chloroiminium ion, which reacts with the indole core to yield the aldehyde:
Purification and Characterization
Crude product purification often involves column chromatography using silica gel and ethyl acetate/hexane gradients. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity, while high-performance liquid chromatography (HPLC) ensures purity ≥95% for research applications.
Chemical and Biological Applications
The compound’s structural features enable diverse applications in chemical synthesis and biological research.
Pharmaceutical Intermediate
1-Isopropyl-2-methyl-1H-indole-3-carbaldehyde serves as a key intermediate in synthesizing alkaloid analogs and small-molecule inhibitors. For example, indole-3-carbaldehydes are precursors to trisindolines, a class of compounds with reported anticancer activity. The aldehyde group facilitates condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively, which are pharmacophores in many therapeutic agents.
Chemical Biology Tools
In proteomics, the aldehyde group enables site-specific protein labeling via oxime ligation or hydrazone formation. This application is valuable for studying protein-protein interactions or developing antibody-drug conjugates (ADCs).
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